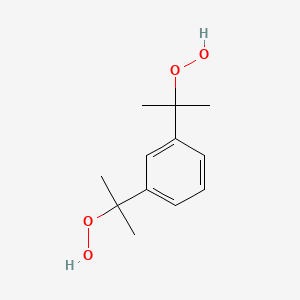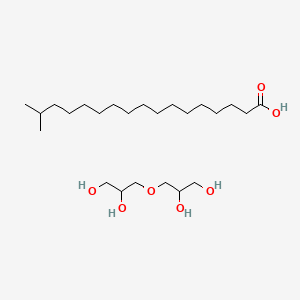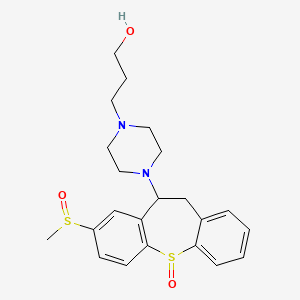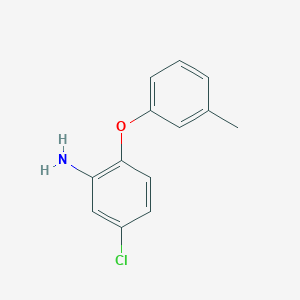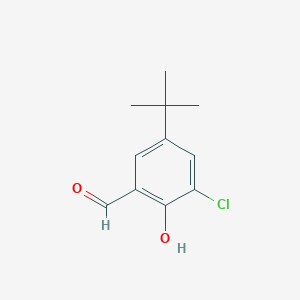
5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde
Overview
Description
5-tert-Butyl-2-hydroxybenzaldehyde is a 5-substituted 2-hydroxy aromatic aldehyde . It is structurally related to 3,5-di-t-butylcatechol but is not as potent an activator of rat skeletal muscle ryanodine receptor Ca2+ channel (RyRC) .
Synthesis Analysis
5-tert-Butyl-2-hydroxybenzaldehyde participates in the synthesis of Schiff base appended porphyrazine . It also reacts with thionyl chloride to produce sulfoxide compounds .Molecular Structure Analysis
The molecular formula of 5-tert-Butyl-2-hydroxybenzaldehyde is C11H14O2 . Its molecular weight is 178.2277 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 .Chemical Reactions Analysis
This compound undergoes condensation reaction with methyl-2-{N-(2′-aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield Schiff base ligand N,N-diethyl-2-methyl-1,4-phenylenediamine during the synthesis of copper (II) and cobalt (II) complexes of salicylaldimine .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-tert-Butyl-2-hydroxybenzaldehyde are as follows: It has a refractive index of n20/D 1.539 (lit.) . Its boiling point is 251-252 °C/729 mmHg (lit.) . The density of this compound is 1.039 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
5-tert-Butyl-2-hydroxy-benzaldehyde, a related compound, has been synthesized using magnesium methoxide in an anhydrous condition, indicating a method for producing similar compounds like 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde. This process achieved a yield of 73.1% and the product was characterized by 1HNMR and elemental analysis (Hui Jian-bin, 2011).
Chemical Modification and Derivatives
Studies have shown the synthesis of derivatives of similar compounds, such as 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde, achieved by bromination. This demonstrates the potential for chemical modification of this compound for various applications (Du Longchao, 2013).
Catalysis and Complex Formation
The compound has been used in the synthesis of Copper(II) complexes with thioether-substituted derivatives. These complexes exhibited distinct voltammetric ligand-based oxidations, indicating potential applications in catalysis or as functional materials in electronic devices (I. Sylvestre et al., 2005).
Pharmaceutical Research
In pharmaceutical research, derivatives of similar compounds have been studied for their potential as antimicrobial and anticancer agents. For instance, dioxomolybdenum(VI) complexes with thiosemicarbazone ligands derived from 5-tert-butyl-2-hydroxybenzaldehyde have shown high anticancer activities in specific human cell lines (M. A. Hussein et al., 2015).
Environmental Applications
The compound's derivatives have been used in environmental applications such as the extraction of copper(II) ions. Studies utilizing 5-Tert-butyl-2-hydroxy-benzaldehyde oxime as a modifier in silica membrane disks have shown effectiveness in separating and concentrating trace amounts of copper, indicating potential applications in environmental monitoring and remediation (M. H. Dindar et al., 2010).
Safety and Hazards
5-tert-Butyl-2-hydroxybenzaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If breathed in, move the person into fresh air. If not breathing, give artificial respiration .
properties
IUPAC Name |
5-tert-butyl-3-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZAKZNRJOORCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423937 | |
| Record name | 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71730-43-3 | |
| Record name | 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






